

BTT-266: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest

Compound Name: BTT-266
Cat. No.: B15618137

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Introduction

BTT-266 is a novel small molecule antagonist designed to modulate the function of voltage-gated calcium channels (VGCCs). Unlike traditional channel blockers that physically occlude the pore, **BTT-266** employs a more nuanced mechanism by targeting the protein-protein interaction (PPI) between the pore-forming α_1 subunit (CaV α_1) and the auxiliary β subunit (CaV β). This interaction is crucial for the proper trafficking and cell surface expression of VGCCs. By disrupting this PPI, **BTT-266** effectively reduces the number of functional channels at the plasma membrane, thereby decreasing calcium influx. This technical guide provides a detailed overview of the target specificity and selectivity of **BTT-266**, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Target Specificity: Disrupting the CaV α_1 -CaV β Interaction

The primary molecular target of **BTT-266** is the auxiliary CaV β subunit of voltage-gated calcium channels. Specifically, **BTT-266** was identified through structure-based computational

screening as a molecule that binds to the CaV β 3 subunit and disrupts its interaction with the Alpha Interaction Domain (AID) of the CaV α 1 subunit. This mechanism has been validated through various biophysical and cellular assays.

Quantitative Data on Target Interaction

The binding affinity and inhibitory activity of **BTT-266** against the CaV α 1-AID and CaV β 3 interaction have been quantified, demonstrating a potent and specific disruption of this key regulatory interface.

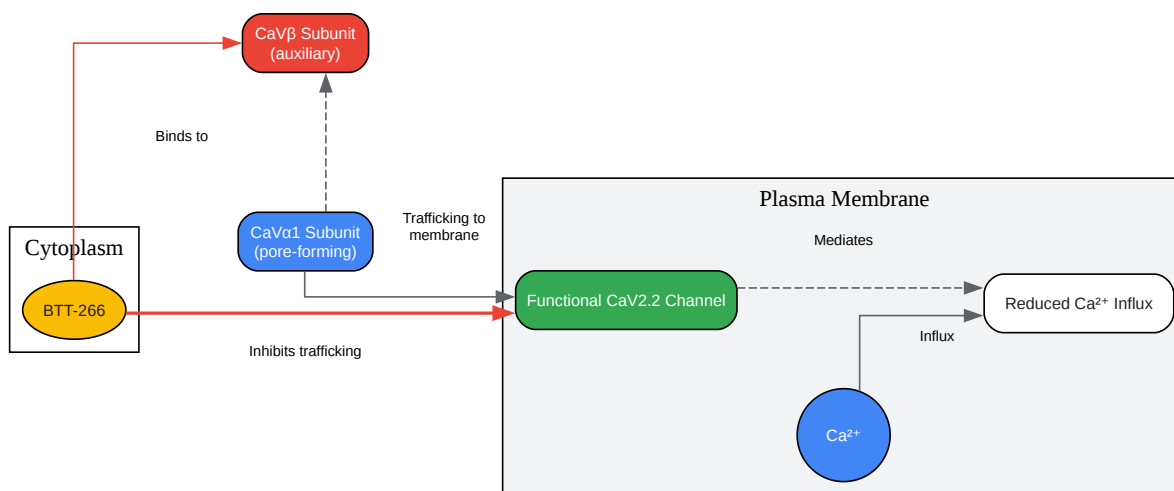
Parameter	Value	Assay Method	Reference
Ki (Inhibition Constant)	1.4 \pm 0.1 μ M	Fluorescence Polarization (FP) Assay	[1]
Kd (Dissociation Constant)	3.6 \pm 1.1 μ M	MicroScale Thermophoresis (MST)	[1]

Selectivity Profile

While **BTT-266** has been shown to be a potent disruptor of the CaV α 1-CaV β 3 interaction, a comprehensive public-domain selectivity profile against a broad panel of other voltage-gated calcium channel isoforms (e.g., CaV1.2, CaV2.1, CaV2.3) or other off-target proteins such as kinases and G-protein coupled receptors is not extensively documented in the available scientific literature. The primary focus of published research has been on its effects on CaV2.2 channel trafficking and function. It was, however, shown to have no inhibitory effect on the TEAD4-Yap1 protein-protein interaction, suggesting it is not a non-specific PPI inhibitor.[1]

Mechanism of Action: Signaling Pathway

BTT-266's mechanism of action centers on the intracellular disruption of the CaV α 1-CaV β subunit interaction, which is a critical step in the lifecycle of the CaV2.2 channel. This disruption leads to a reduction in the trafficking of the channel complex to the plasma membrane.



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Caption: Mechanism of action of **BTT-266**.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the target specificity and cellular effects of **BTT-266**.

Fluorescence Polarization (FP) Assay for CaVα1-CaVβ Interaction

This assay is used to quantify the inhibitory effect of **BTT-266** on the interaction between the CaVα1-AID and the CaVβ3 subunit.

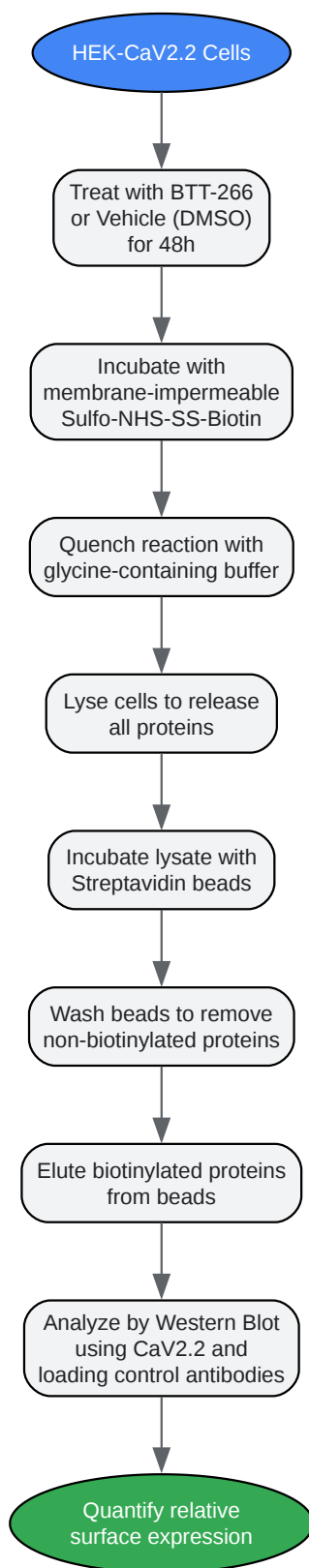
- Principle: The assay measures the change in the polarization of fluorescently labeled CaVα1-AID peptide upon binding to the much larger CaVβ3 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to a large protein, the tumbling is slowed, and the polarization of the emitted

light increases. An inhibitor that disrupts this interaction will cause a decrease in fluorescence polarization.

- Reagents:
 - Purified recombinant CaV β 3 protein.
 - Fluorescently labeled (e.g., with fluorescein) synthetic CaV α 1-AID peptide.
 - **BTT-266** dissolved in a suitable solvent (e.g., DMSO).
 - Assay buffer (e.g., PBS with 0.01% Tween-20).
- Procedure:
 - A fixed concentration of fluorescently labeled CaV α 1-AID peptide and CaV β 3 protein are incubated together in the assay buffer to form a complex. The concentrations are chosen to be near the K_d of the interaction to ensure a sensitive assay window.
 - Serial dilutions of **BTT-266** are added to the wells of a microplate containing the pre-formed complex.
 - The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
 - The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
 - The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted to a suitable equation to determine the IC_{50} , which can then be used to calculate the K_i .

Cell-Surface Biotinylation Assay for CaV2.2 Trafficking

This assay is employed to determine the effect of **BTT-266** on the cell-surface expression of CaV2.2 channels.



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References

- 1. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
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